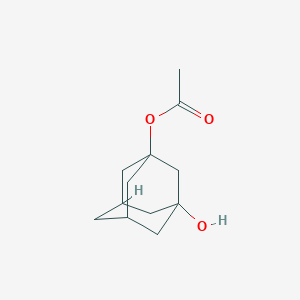

1-Hydroxy-3-acetoxyadamantane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Hydroxy-3-acetoxyadamantane is a derivative of adamantane, a compound characterized by a rigid, diamond-like framework that imparts unique physical and chemical properties. Adamantane derivatives have been extensively studied due to their potential applications in pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of adamantane derivatives often involves reactions that can introduce functional groups at various positions on the adamantane scaffold. For instance, the Ritter reaction of 1-hydroxymethyladamantane with acetonitrile has been explored, yielding products such as N-1-adamantylmethyl acetamide under acidic conditions . Additionally, the synthesis of 1,3- and 1,4-disubstituted adamantanes through disproportionation reactions involving hydride transfer has been reported, which can lead to dihydroxy-adamantane derivatives . Novel 1,3-dehydroadamantanes with various substituents have also been synthesized, and their ring-opening reactions with acidic compounds can form 1-acetoxyadamantanes .

Molecular Structure Analysis

The molecular structure of adamantane derivatives like 1-acetyl-3-hydroxyadamantane has been elucidated using X-ray diffraction, revealing extensive intermolecular hydrogen bonding involving hydroxyl and acetyl groups . Such structural analyses are crucial for understanding the reactivity and interaction potential of these molecules.

Chemical Reactions Analysis

Adamantane derivatives undergo a variety of chemical reactions. For example, 1-boraadamantane reacts with carbonyl compounds to form heterocyclic cage compounds . The reactivity of 1-acetamidoadamantane with sodium hydroxide in different solvents has been studied, leading to products like 2-(1-adamantylamino)ethanol . These reactions highlight the versatility of adamantane derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical properties of adamantane derivatives, such as 1-hydroxyadamantane, have been investigated through techniques like dielectric relaxation, revealing information about the reorientation of molecules under an electric field and phase transitions . The crystal structures of these compounds demonstrate their solid-state interactions and provide insights into their stability and reactivity .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Key Intermediates : Research on the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, a key intermediate in pharmaceuticals, utilized 1-adamantanecarboxylic acid through several steps, including oxidation and one-pot methods, achieving an overall yield of about 51% (Wang et al., 2018).

Chemiluminescence in Biological Applications : The development of a new derivative of 3-(2'-spiroadamantane)-4-methoxy-4-(3″-hydroxy)phenyl-1,2-dioxetane (AMPD) incorporating an acetamido group demonstrated improved chemiluminescence response under physiological conditions, suggesting potential applications in medical diagnostics and research (Hisamatsu et al., 2019).

Production of Hydroxy-pentanones : A study extended knowledge on the biosynthesis of acyloins, identifying hydroxy-pentanone metabolites in Bacillus sp. H15-1, which could be relevant for biotechnological applications in producing valuable acyloins (Xiao et al., 2017).

Applications in Material Science and Biocatalysis

Biocatalyst for Acetoin Production : An engineered Bacillus subtilis strain co-expressing NADH oxidase and 2,3-butanediol dehydrogenase was developed for the efficient conversion of 2,3-butandiol to acetoin, showcasing a biocatalysis approach to high-yield production of bio-based chemicals (Bao et al., 2014).

Polyhydroxyalkanoates (PHA) for Tissue Engineering : PHA, including polymers like poly 3-hydroxybutyrate (PHB), has been utilized in developing medical devices and tissue engineering applications due to their biodegradability and thermoprocessability, indicating the potential of hydroxyalkanoates in biomedical applications (Chen & Wu, 2005).

Orientations Futures

Adamantane derivatives, such as 1-Hydroxy-3-acetoxyadamantane, have potential for future research due to their unique structural and chemical properties. They could be explored further in the fields of medicinal chemistry, catalyst development, and nanomaterials . Additionally, the development of new synthesis methods and the study of their mechanisms of action could be valuable areas of future research .

Propriétés

IUPAC Name |

(3-hydroxy-1-adamantyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-8(13)15-12-5-9-2-10(6-12)4-11(14,3-9)7-12/h9-10,14H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJWKUYIFQXZEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12CC3CC(C1)CC(C3)(C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adamantane-1,3-diol Monoacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl-](/img/structure/B146424.png)

![2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI)](/img/structure/B146437.png)